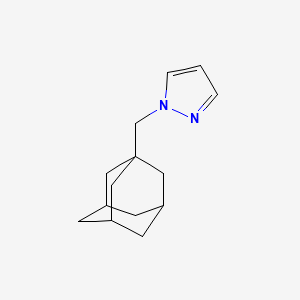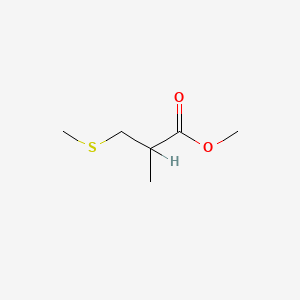
2-Hydroxy-5-nitrobiphenyl
Descripción general
Descripción
2-Hydroxy-5-nitrobiphenyl is an aromatic compound with the molecular formula C12H9NO3 It is characterized by a biphenyl structure with a hydroxyl group at the second position and a nitro group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl followed by selective reduction and hydroxylation. Another method includes the direct nitration of 2-hydroxybiphenyl under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Aminobiphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitrobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .
Comparación Con Compuestos Similares
- 2-Hydroxy-5-nitrobenzyl bromide
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-4-nitrobiphenyl
Comparison: 2-Hydroxy-5-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
4291-29-6 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
4-nitro-2-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
FIBBSIRCVZWBML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



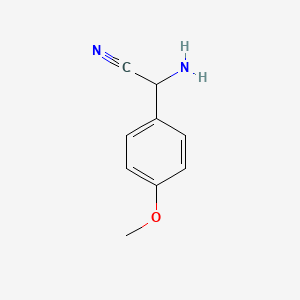

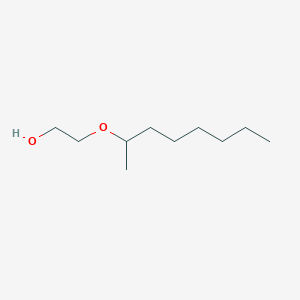
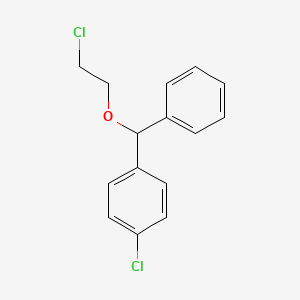
![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)
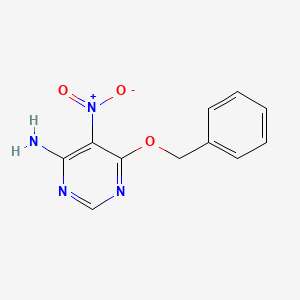
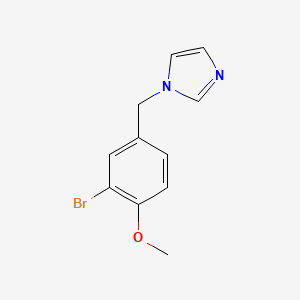
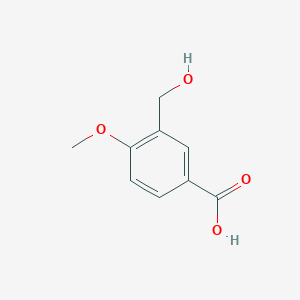
![3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B8762156.png)
